molecular formula C10H10BrNO2 B594753 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245643-21-3

7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B594753
CAS No.: 1245643-21-3
M. Wt: 256.099
InChI Key: STVSVQWHHDPUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 7-bromo-4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one exhibits a complex heterocyclic framework characterized by the fusion of benzene and oxazine ring systems. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one. The molecular formula C₁₀H₁₀BrNO₂ indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 256.10 grams per mole.

The structural framework consists of a benzene ring fused to a six-membered heterocyclic oxazine ring containing both nitrogen and oxygen heteroatoms. The bromine substituent occupies the 7-position of the benzene ring, while two methyl groups are attached to the 4-carbon of the oxazine ring, creating a quaternary carbon center. This substitution pattern significantly influences the compound's three-dimensional conformation and electronic properties. The carbonyl group at the 2-position of the oxazine ring contributes to the molecule's planarity and provides opportunities for hydrogen bonding interactions.

The canonical Simplified Molecular Input Line Entry System notation CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C accurately represents the connectivity pattern and stereochemical features of the molecule. This notation reveals the cyclic structure where the oxazine ring adopts a chair-like conformation with the dimethyl substitution at the 4-position creating steric hindrance that affects molecular geometry. The International Chemical Identifier key STVSVQWHHDPUEX-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVSVQWHHDPUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the condensation of 2-hydroxybenzonitrile derivatives with ketones. For the target compound, 2-hydroxy-5-bromobenzonitrile reacts with acetone in the presence of ZnCl₂ to form the benzoxazinone ring. The Lewis acid facilitates both the nucleophilic attack of the ketone’s carbonyl oxygen on the nitrile group and subsequent cyclization (Figure 1).

Key optimization steps include:

  • Catalyst screening : ZnCl₂ outperformed other Lewis acids (e.g., FeCl₃, TiCl₄) and protonic acids (e.g., TsOH), yielding 82–90% product under optimal conditions.

  • Solvent selection : Acetone acts as both reactant and solvent, while toluene is used for lower-boiling-point ketones (e.g., butanone).

  • Temperature and time : Reactions proceed at 120°C for 6 hours, ensuring complete conversion.

Detailed Synthetic Procedure

  • Step 1 : Combine 2-hydroxy-5-bromobenzonitrile (1.0 mmol), ZnCl₂ (1.1 mmol), and acetone (5 mL) in a reaction vial.

  • Step 2 : Heat the mixture at 120°C for 6 hours under air.

  • Step 3 : Cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Step 4 : Purify the crude product via column chromatography (petroleum ether/EtOAc) or recrystallization.

Table 1: Optimization Data for ZnCl₂-Catalyzed Synthesis

ParameterConditionYield (%)
CatalystZnCl₂90
SolventAcetone88
Temperature120°C90
Reaction Time6 hours89

Alternative Bromination-Cyclization Strategies

While the ZnCl₂ method is predominant, alternative routes involve bromination of preformed benzoxazinone intermediates.

Post-Cyclization Bromination

This two-step approach first synthesizes 4,4-dimethyl-1H-benzo[d][1,oxazin-2(4H)-one, followed by electrophilic bromination at the 7-position:

  • Cyclization : React 2-hydroxybenzonitrile with acetone and ZnCl₂ to form 4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one.

  • Bromination : Treat the intermediate with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to introduce the bromine substituent.

Challenges and Considerations

  • Regioselectivity : Electrophilic bromination favors the para position relative to the electron-donating oxazinone oxygen, ensuring 7-bromo substitution.

  • Side reactions : Over-bromination or ring-opening may occur without precise stoichiometric control.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • Solvent recycling : Toluene and acetone are recovered via distillation.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Table 2: Industrial Production Parameters

ParameterConditionScale (kg)Purity (%)
Reactor TypeContinuous Flow10099.5
Catalyst Loading10 mol% ZnCl₂10099.2
Solvent Recovery95% efficiency100

Critical Analysis of Methodologies

ZnCl₂ Method Advantages

  • High atom economy : Utilizes inexpensive acetone and minimizes waste.

  • Scalability : Adaptable to industrial production with minimal modifications.

Limitations of Bromination-Cyclization

  • Multiple steps : Lower overall yield (~65%) compared to one-pot ZnCl₂ method.

  • Hazardous reagents : Bromine requires specialized handling.

Emerging Synthetic Approaches

Recent advancements explore:

  • Photocatalytic cyclization : Using visible light to activate intermediates, reducing energy input.

  • Enzyme-mediated synthesis : Lipases or esterases for greener production, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as acids or bases are typically employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can produce different oxazinone derivatives.

Scientific Research Applications

7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and oxazinone ring can play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-Bromo-4,4-dimethyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one (CAS: 306937-14-4)
  • Key Difference : Bromine at position 6 instead of 6.
  • Similarity score: 0.85 .
7-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1260778-66-2)
  • Key Difference : Methyl group at position 4 (vs. dimethyl) and a benzo[b][1,4]oxazin-3-one core.
  • Impact : The benzo[b] ring fusion (vs. benzo[d]) alters the spatial arrangement, while reduced alkyl substitution may lower lipophilicity. Molecular weight: 242.07 g/mol .

Functional Group Variations

6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one
  • Key Difference : Phenyl group at position 2 and bromine at position 6 .
  • Synthesized via benzoyl chloride and pyridine, yielding a solid with recrystallization in ethanol .
6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
  • Key Difference : Chloro and fluoro substituents on the phenyl ring.
  • Impact : Electron-withdrawing groups (Cl, F) enhance electrophilicity, influencing interactions in biological systems or catalytic processes .

Substituent Size and Lipophilicity

4-Allyl-4-methyl-6-(4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-3-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (Compound 4o)
  • Key Difference : Bulky trimethoxyphenyl and allyl groups.
  • Impact : Increased molecular weight (~500 g/mol ) and lipophilicity, which may enhance membrane permeability in biological assays. Melting point: 178–180°C .
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1245808-46-1)
  • Key Difference : Absence of dimethyl groups at position 4 .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes
7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (1245643-21-3) C₉H₈BrNO₂ 244.07 7-Br, 4,4-dimethyl ~148–150* Research precursor, Suzuki coupling
6-Bromo-4,4-dimethyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one (306937-14-4) C₉H₈BrNO₂ 244.07 6-Br, 4,4-dimethyl N/A Structural isomer with altered reactivity
7-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (1260778-66-2) C₉H₈BrNO₂ 242.07 7-Br, 4-methyl N/A Different ring fusion (benzo[b] vs. benzo[d])
6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one (Synthetic) C₁₄H₁₀BrNO₂ 304.14 6-Br, 2-phenyl N/A Steric hindrance from phenyl group
4-Allyl-4-methyl-6-(4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-3-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (4o) C₃₃H₃₃N₃O₆ ~579.64 Allyl, trimethoxyphenyl 178–180 High lipophilicity for biological studies

*Melting point inferred from structurally similar compounds in .

Biological Activity

7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS Number: 1245643-21-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on diverse research findings.

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 256.10 g/mol
  • IUPAC Name : 7-bromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
  • Physical Form : Solid
  • Purity : 98% .

Antitumor Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]oxazine scaffold exhibit significant antitumor activity. For instance, a study evaluated the cytotoxic effects of various derivatives against human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.

Cytotoxicity Evaluation

The following table summarizes the IC50 values of selected compounds compared to standard drugs:

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
7-Bromo-4,4-dimethyl...A54918.15-Fluorouracil21.2
7-Bromo-4,4-dimethyl...MDA-MB-23114.25-Fluorouracil21.2
Other derivativesVariousVaries

The results indicate that This compound exhibits comparable or superior cytotoxicity against these cell lines compared to established chemotherapeutics .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications at specific positions on the benzene ring significantly influence the compound's biological activity. Compounds with electron-rich substituents at the R1 position demonstrated enhanced antiproliferative effects. Conversely, substitutions that introduce steric hindrance or electron-withdrawing groups resulted in decreased activity .

The proposed mechanism of action for compounds like 7-bromo-4,4-dimethyl... involves inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. In particular, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Enzyme Inhibition Profile

EnzymeInhibition Activity (IC50)
CDK2No significant inhibition
CDK9IC50 = 4.7 μM

These findings suggest that while some derivatives may not effectively inhibit CDK2, they show promising activity against CDK9, indicating a potential therapeutic avenue for targeting specific cancer types .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies predict that 7-bromo-4,4-dimethyl... has favorable absorption characteristics and is likely to penetrate the blood-brain barrier (BBB). The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability:

ParameterValue
Lipinski ComplianceYes
BBB PermeabilityYes
CYP InhibitionCYP1A2 (Yes), others (No)

These properties enhance its potential as a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have reported on the efficacy of similar oxazine derivatives in clinical settings:

  • Case Study A : A derivative similar to 7-bromo... was used in a phase II trial for lung cancer patients showing a response rate of approximately 30%.
  • Case Study B : Another analog demonstrated significant tumor regression in breast cancer models when combined with standard chemotherapy agents.

These studies underline the clinical relevance of compounds within this chemical class and their potential application in combination therapies .

Q & A

Q. What are the recommended synthetic routes for 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves cyclization of brominated anthranilic acid derivatives with acylating agents. For example:

  • Step 1: Dissolve bromoanthranilic acid (0.05 mol) in pyridine at 0°C, then add an acyl chloride (e.g., acetyl chloride) dropwise .
  • Step 2: Stir for 30–60 minutes, followed by quenching with NaHCO₃ to neutralize excess acid.
  • Step 3: Recrystallize the product using ethanol or ethyl acetate/hexane mixtures.
    Optimization Tips:
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .
  • Adjust stoichiometry of acyl chloride to anthranilic acid (1.2:1) to minimize side products .
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-bromo-4,4-dimethylbenzoxazinone?

Methodological Answer: Key spectral signatures include:

Technique Expected Peaks
¹H NMR δ 1.61 (s, 3H, CH₃), 7.10–7.32 (m, ArH) .
¹³C NMR δ 168.28 (C=O), 16.95 (CH₃), 113–149 (aromatic carbons) .
IR 1760 cm⁻¹ (C=O stretch), 1159 cm⁻¹ (C-O-C) .
Discrepancies in aromatic proton signals may indicate regioisomeric impurities, requiring column purification (silica gel, ethyl acetate eluent) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl group influence the reactivity of the benzoxazinone core?

Methodological Answer:

  • Steric Effects: The 4,4-dimethyl group hinders nucleophilic attack at the C2 position, directing reactivity toward the C7 bromine .
  • Electronic Effects: Electron-donating methyl groups stabilize the oxazinone ring, reducing hydrolysis rates (t₁/₂ increases by ~30% vs. non-methylated analogs) .
    Experimental Validation:
  • Compare reaction kinetics with/without methyl groups using HPLC monitoring .
  • Computational studies (DFT) can map electron density distribution .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoxazinones?

Methodological Answer:

  • Step 1: Replicate assays under standardized conditions (e.g., MIC testing for antibacterial activity) .
  • Step 2: Control variables:
    • Purity (>95% via HPLC) .
    • Solvent effects (DMSO vs. aqueous buffers) .
  • Step 3: Cross-validate with structural analogs (e.g., 7-chloro derivatives) to isolate halogen-specific effects .

Q. How can computational modeling predict substituent effects on the benzoxazinone scaffold?

Methodological Answer:

  • Software: Use Gaussian or Schrödinger Suite for DFT calculations.
  • Parameters:
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Validation: Compare predicted vs. experimental regioselectivity in Suzuki couplings (e.g., C7 vs. C5 functionalization) .

Methodological Challenges

Q. What are the best practices for handling air/moisture-sensitive intermediates in benzoxazinone synthesis?

Methodological Answer:

  • Techniques:
    • Schlenk line for reagent transfer .
    • Storage under argon with molecular sieves (4Å) .
  • Safety: Use flame-dried glassware and strictly control reaction temperatures (<5°C during acylation) .

Q. How can regioselective functionalization at the C7 position be achieved?

Methodological Answer:

  • Direct Bromination: Use NBS (N-bromosuccinimide) in DMF at 80°C (yield: 65–70%) .
  • Cross-Coupling: Employ Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.